

Comparative Analysis of Antibacterial Agent 142 and Standard of Care Treatments

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Compound of Interest

Compound Name: Antibacterial agent 142

Cat. No.: B12400346

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Introduction

The emergence of multidrug-resistant pathogens necessitates a continuous search for novel antimicrobial agents. This guide provides a comparative overview of "**Antibacterial agent 142**," identified as antibiotic Wr 142-FPG, and the current standard of care antibacterial therapies.

Important Note on Data Availability: Information regarding **Antibacterial Agent 142** (Wr 142-FPG) is exceptionally limited and appears to be sourced from publications dating back to the 1970s. The available abstracts highlight its origin from *Streptomyces olivaceus* 142 and potent antifungal activity. However, detailed quantitative data on its antibacterial spectrum, mechanism of action, and clinical efficacy are not available in the public domain. The following comparison is therefore constrained by this significant data gap.

I. Overview of Antibacterial Agent 142 (Antibiotic Wr 142-FPG)

Antibiotic Wr 142-FPG is an agent produced by the bacterium *Streptomyces olivaceus* 142.^[1]
^[2] It has been described in two preparations: a partly purified form (preparation I) and a chromatographically homogeneous form (preparation II).^[1]

Known Properties:

- **Antifungal Activity:** The most notable reported activity of Wr 142-FPG is its potent antifungal effect. It has been shown to inhibit the growth of *Candida albicans* and other pathogenic yeasts at concentrations 10 to 100 times lower than standard antifungals of the time, such as amphotericin B, antimycin A, nystatin, and pimaricin.[1]
- **Antibacterial and Other Activities:** The producing mutant was noted to have a different spectrum of antimicrobial activity from its parent strain, and the isolated substance is classified as an anti-bacterial agent.[1][2] It is also reported to have cytotoxic effects on normal and neoplastic cells.[1]
- **Toxicity:** The two preparations of Wr 142-FPG exhibit different toxicity profiles in mice, with an LD50 (intraperitoneal) of approximately 240 mg/kg for the partly purified preparation I and about 5 mg/kg for the purified preparation II.[1]

Mechanism of Action

The mechanism of action for **Antibacterial Agent 142** (Wr 142-FPG) has not been described in the available literature.

II. Standard of Care Antibacterial Agents: A Comparative Baseline

The standard of care for bacterial infections is determined by the type of bacteria (Gram-positive or Gram-negative), the site and severity of the infection, local resistance patterns, and patient-specific factors.

Standard of Care for Gram-Positive Infections

Gram-positive bacteria are a common cause of skin and soft tissue infections, pneumonia, and bloodstream infections. Key pathogens include *Staphylococcus aureus* (including methicillin-resistant *S. aureus* - MRSA) and *Enterococcus* species.

Agent Class	Examples	General Spectrum	Mechanism of Action
Beta-lactams	Penicillins, Cephalosporins, Carbapenems	Broadly active against susceptible Gram-positive organisms.	Inhibit cell wall synthesis.
Glycopeptides	Vancomycin	Primarily active against Gram-positive bacteria, including MRSA.	Inhibits cell wall synthesis.
Oxazolidinones	Linezolid, Tedizolid	Active against a wide range of Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE).	Inhibit protein synthesis.
Lipopeptides	Daptomycin	Active against most Gram-positive bacteria, including MRSA and VRE.	Disrupts cell membrane function.

Standard of Care for Gram-Negative Infections

Gram-negative bacteria can cause a wide range of infections, including urinary tract infections, pneumonia, and sepsis. Common pathogens include *Escherichia coli*, *Klebsiella pneumoniae*, and *Pseudomonas aeruginosa*.

Agent Class	Examples	General Spectrum	Mechanism of Action
Beta-lactams	Cephalosporins (3rd/4th gen), Piperacillin-tazobactam, Carbapenems	Broad-spectrum activity against many Gram-negative bacteria.	Inhibit cell wall synthesis.
Fluoroquinolones	Ciprofloxacin, Levofloxacin	Broad-spectrum, including many Gram-negative pathogens.	Inhibit DNA replication.
Aminoglycosides	Gentamicin, Tobramycin, Amikacin	Active against a wide range of aerobic Gram-negative bacteria.	Inhibit protein synthesis.
Polymyxins	Colistin	Active against many multidrug-resistant Gram-negative bacteria.	Disrupts the outer cell membrane.

III. Quantitative Data Comparison

Due to the lack of specific antibacterial data for Agent 142, a direct quantitative comparison is not possible. The following tables illustrate the type of data required for such a comparison and provide representative data for standard of care agents against key pathogens.

Table 1: In Vitro Antibacterial Activity - Minimum Inhibitory Concentration (MIC) in µg/mL

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.

Organism	Antibacterial Agent 142 (Wr 142-FPG)	Vancomycin (Standard of Care - Gram-positive)	Ciprofloxacin (Standard of Care - Gram-negative)
Staphylococcus aureus (MRSA)	Data Not Available	1-2	>2 (Resistant)
Enterococcus faecalis (VRE)	Data Not Available	>256 (Resistant)	1-4
Escherichia coli	Data Not Available	>256 (Resistant)	≤0.25
Pseudomonas aeruginosa	Data Not Available	>256 (Resistant)	≤0.5

Table 2: In Vivo Efficacy (Illustrative)

This table would typically present data from animal models of infection.

Infection Model	Antibacterial Agent 142 (Wr 142-FPG)	Standard of Care Agent	Outcome Measure (e.g., Survival Rate, Bacterial Load Reduction)
Murine Sepsis (S. aureus)	Data Not Available	Vancomycin	Data would be presented here
Murine Pneumonia (P. aeruginosa)	Data Not Available	Piperacillin-tazobactam	Data would be presented here

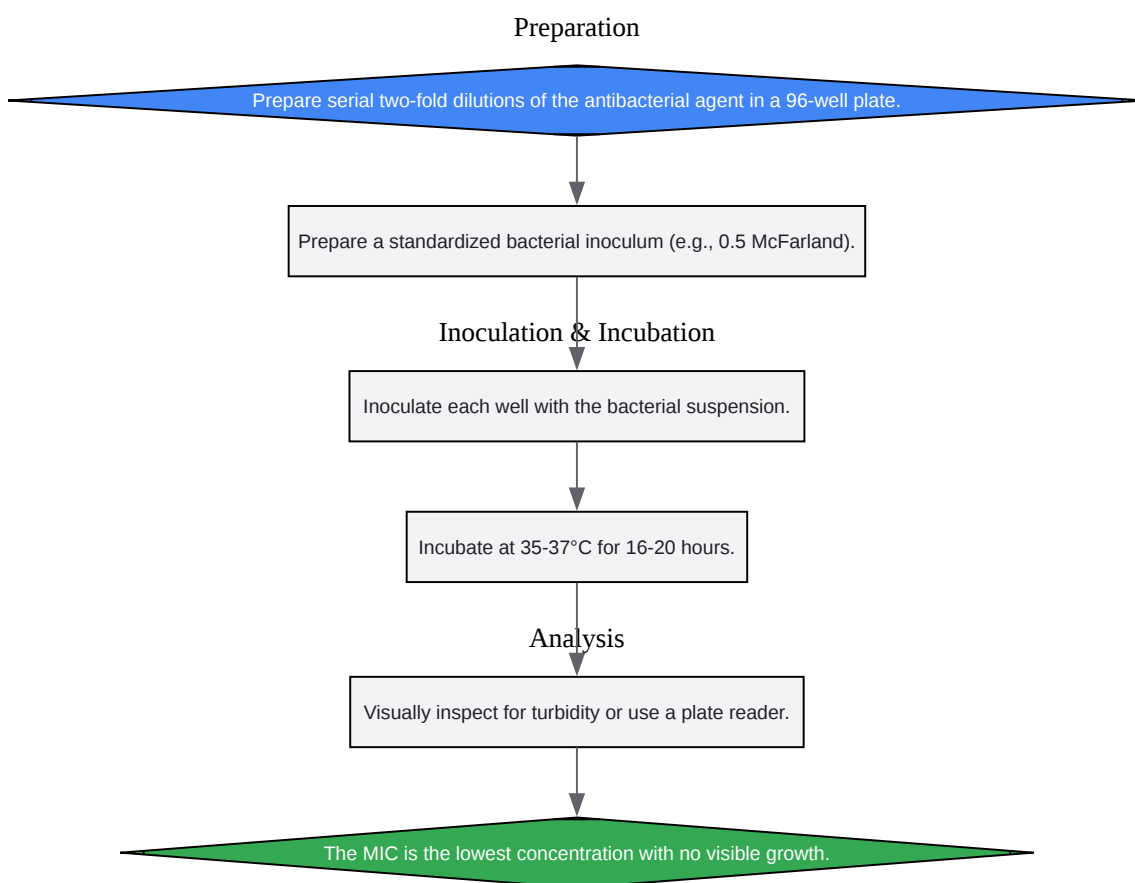
IV. Experimental Protocols

Standardized protocols are crucial for the evaluation of antimicrobial agents. The following are outlines of key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using broth microdilution or agar dilution methods as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution MIC Assay:

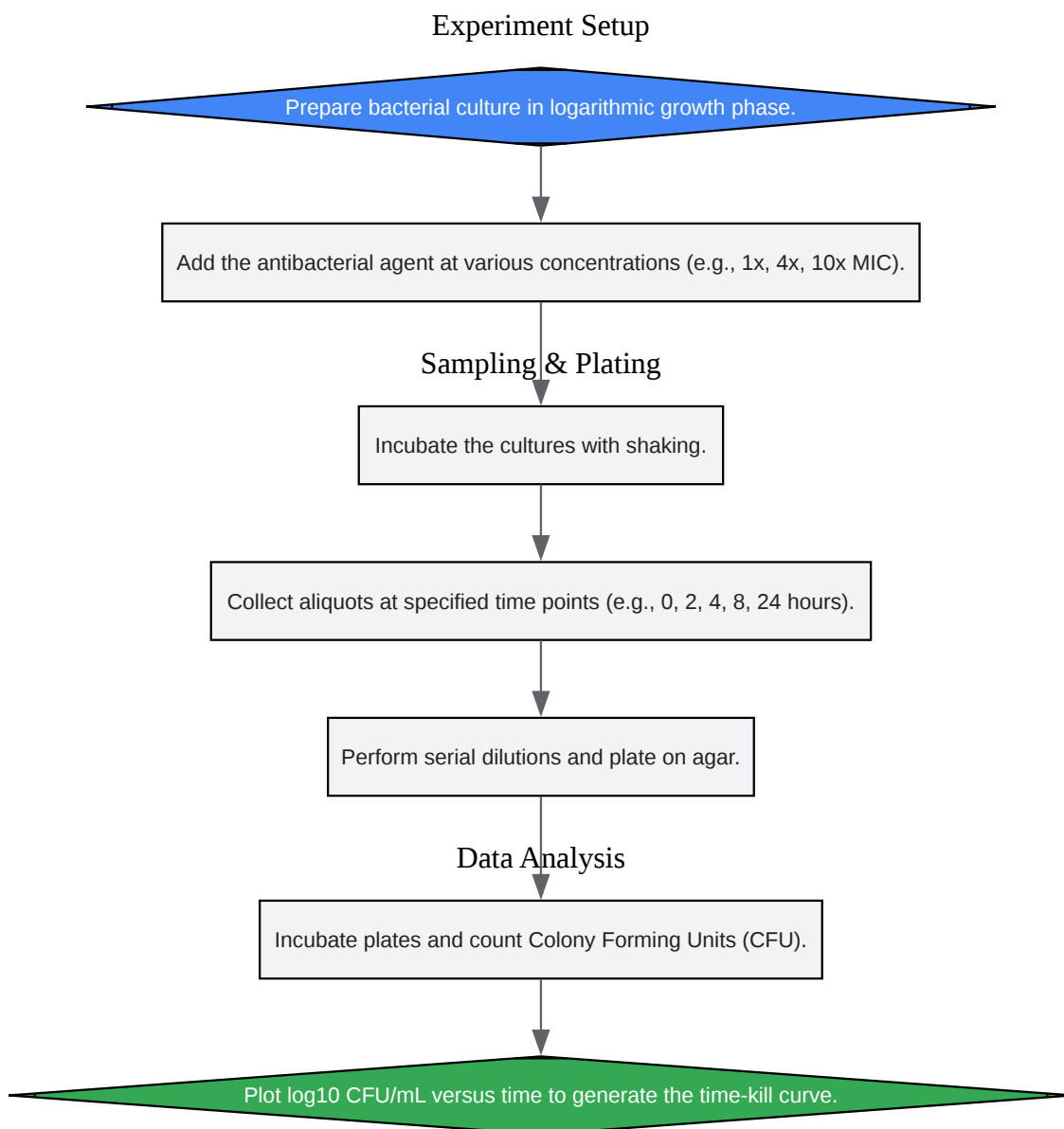
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Workflow for MIC Determination.

Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Workflow for Time-Kill Curve Assay:

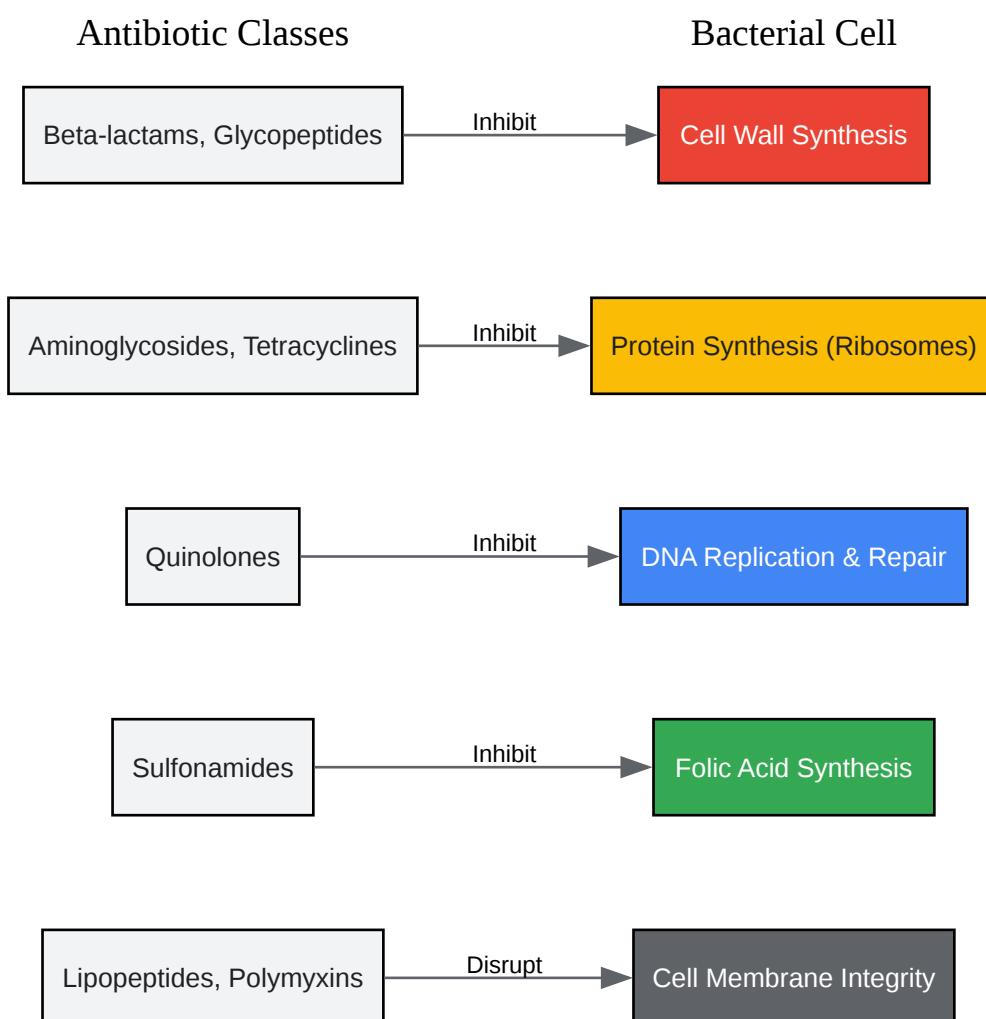
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Workflow for Time-Kill Curve Assay.

V. Signaling Pathways and Mechanisms of Action

As the mechanism of action for **Antibacterial Agent 142** is unknown, a specific signaling pathway cannot be provided. Below is a generalized diagram illustrating common targets for antibacterial agents.

Common Antibacterial Targets:



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Common Mechanisms of Antibacterial Action.

VI. Conclusion

Antibacterial Agent 142 (Wr 142-FPG) represents a historical antimicrobial compound with pronounced antifungal activity. However, the lack of contemporary research and detailed antibacterial data prevents a meaningful comparison with the current standard of care antibiotics. The established efficacy and known mechanisms of action of standard therapies provide a robust framework for treating bacterial infections, a benchmark against which any new agent must be rigorously tested. Further research to isolate and characterize Wr 142-FPG, including comprehensive in vitro and in vivo antibacterial studies, would be necessary to determine its potential role, if any, in the modern therapeutic landscape.

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References

- 1. Antibiotics produced by *Streptomyces olivaceus* 142. II. Isolation, purification and activity spectrum of antibiotic WR 142-FPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics produced by *Streptomyces olivaceus* 142. I. Characterization of the FPG mutant and conditions of production of antibiotic WR 142-FPG - PubMed [pubmed.ncbi.nlm.nih.gov]
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